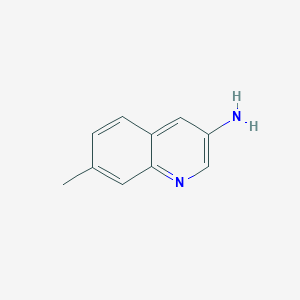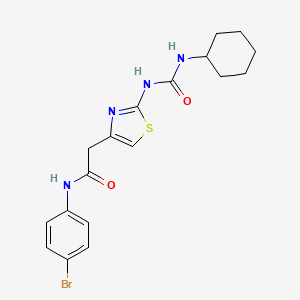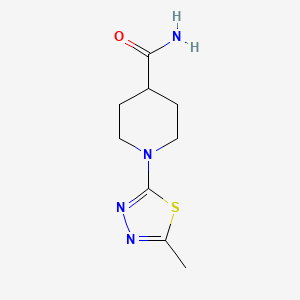
3-Amino-7-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-7-methylquinoline is a heterocyclic compound with the empirical formula C10H10N2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of quinoline derivatives, including 3-Amino-7-methylquinoline, has been reported in various studies . The methods include classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other techniques involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
The molecular structure of 3-Amino-7-methylquinoline consists of a benzene ring fused with a pyridine moiety . The molecular weight is 231.12 .
Chemical Reactions Analysis
Quinoline derivatives, including 3-Amino-7-methylquinoline, are known to undergo various chemical reactions . These reactions are often catalyzed by transition metals or occur in ionic liquids or under ultrasound irradiation .
Physical And Chemical Properties Analysis
3-Amino-7-methylquinoline is a solid substance . Its empirical formula is C10H10N2 and it has a molecular weight of 231.12 .
Scientific Research Applications
Industrial and Synthetic Organic Chemistry
Quinoline, the core structure of 7-Methylquinolin-3-amine, has versatile applications in the fields of industrial and synthetic organic chemistry . It serves as a vital scaffold for leads in drug discovery .
Medicinal Chemistry
In the field of medicinal chemistry, quinoline plays a major role . It’s an essential segment of both natural and synthetic compounds .
Drug Discovery
Quinoline is a key component in the discovery of new drugs . A wide range of synthesis protocols have been reported for the construction of this scaffold .
Anticancer Agents
A series of 2-chloro N-substituted amino quinolines were prepared and screened against a non-small cell lung cancer cell line, A549 . One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (IC 50) 29.4 μM .
Antimicrobial Activity
Quinoline-based compounds are known for their antimicrobial activity . They have shown remarkable cytotoxicity values when compared to other drugs in certain cell lines .
Antifungal Activity
In addition to their antibacterial properties, quinoline derivatives have also demonstrated potent antifungal activity . This makes them a valuable resource in the development of new antifungal agents .
Biological and Pharmaceutical Activities
Quinoline and its derivatives have potential biological and pharmaceutical activities . They are used in the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .
PI3K/AKT/mTOR Pathway Inhibitors
Literature survey has revealed that PI3K/AKT/mTOR is the most common signaling pathway that plays a role in multiple cancers by apoptosis and cell proliferation . Quinoline scaffold was found to be dependent on the position of the substituents for its anticancer activity .
Mechanism of Action
Target of Action
It is known that quinoline derivatives, to which this compound belongs, have been used in drug discovery for their versatile applications .
Mode of Action
Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to certain parasites .
Biochemical Pathways
It is known that quinoline derivatives can play a role in multiple cancers by apoptosis and cell proliferation through the pi3k/akt/mtor signaling pathway .
Result of Action
Quinoline derivatives have been associated with various biological and pharmaceutical activities .
Action Environment
It is known that the synthesis of quinoline derivatives can be influenced by various factors, including reaction protocols and environmental effects .
Safety and Hazards
Future Directions
Quinoline derivatives, including 3-Amino-7-methylquinoline, have been the focus of numerous research studies due to their versatile applications in medicinal chemistry . Future research will likely continue to explore the synthesis of these compounds and their potential biological and pharmaceutical activities .
properties
IUPAC Name |
7-methylquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-2-3-8-5-9(11)6-12-10(8)4-7/h2-6H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPLYASINNJSPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C=C2C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylquinolin-3-amine | |
CAS RN |
1297654-73-9 |
Source


|
| Record name | 7-methylquinolin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B2989378.png)
![4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2989380.png)
![Methyl 2-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2989382.png)


![Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride](/img/structure/B2989385.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2989388.png)

![1-Piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2989392.png)

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2989400.png)
![1-(4-Bromophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2989401.png)